molecular formula C₁₉H₁₆ClN₂NaO₃ B132467 Laquinimod sodium CAS No. 248282-07-7

Laquinimod sodium

Cat. No. B132467
M. Wt: 378.8 g/mol
InChI Key: JWHPPWBIIQMBQC-UHFFFAOYSA-M
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Description

Laquinimod Sodium: Comprehensive Analysis

Laquinimod sodium, also known as laquinimod, is an orally administered immunomodulatory compound under investigation for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases. It is designed to modify the disease course by exerting effects on both the peripheral immune system and within the central nervous system (CNS). Laquinimod has been shown to reduce relapse rates, brain atrophy, and disability progression in MS, with a favorable safety profile .

Synthesis Analysis

The synthesis of laquinimod involves a high-yielding aminolysis reaction of an ester precursor with N-ethylaniline. A key step in the synthesis is the removal of methanol, which drives the reaction towards the formation of laquinimod. The reactivity of the compound is explained by a mechanistic model involving an intramolecular transfer of the enol proton to the exocyclic carbonyl substituent, leading to the formation of a ketene intermediate. This proton transfer is facilitated by the weakening of the intramolecular hydrogen bond due to steric interactions .

Molecular Structure Analysis

Laquinimod's molecular structure allows it to exist in equilibrium between its ester and amide forms. The solvent-dependent spectroscopic features of laquinimod suggest that it can adopt two main conformations: one favored in nonpolar solvents due to intramolecular hydrogen bonding, and another in polar solvents where less intramolecular hydrogen bonding occurs .

Chemical Reactions Analysis

Laquinimod undergoes solvolysis reactions that follow first-order kinetics, supporting the theory that it can decompose into a ketene form unimolecularly. The equilibrium between the ester and amide forms and the conditions under which the compound is stable are crucial for its reactivity and, consequently, its pharmacological activity .

Physical and Chemical Properties Analysis

Laquinimod's physical and chemical properties are influenced by its ability to form intramolecular hydrogen bonds, which affect its solubility and stability in various solvents. These properties are essential for its oral bioavailability and its ability to cross the blood-brain barrier to exert effects within the CNS .

Relevant Case Studies

Several clinical trials have demonstrated the efficacy of laquinimod in reducing the development of active MRI lesions in relapsing MS. A significant reduction in the mean cumulative number of active lesions was observed with a dosage of 0.3 mg daily, without clinical signs of undesired inflammatory manifestations . Laquinimod also modulates dendritic cell properties, leading to reduced capacity for inducing pro-inflammatory T cell responses and chemokine production, which correlates with the observed clinical effects in MS patients . Additionally, laquinimod has been shown to protect from cuprizone-induced demyelination by reducing astrocytic NF-κB activation, indicating a CNS-intrinsic mechanism of action . In the context of lupus nephritis, laquinimod combined with standard of care improved renal function compared to standard of care alone, demonstrating its potential beyond MS .

Scientific Research Applications

Neuroprotective and Immunomodulatory Effects in Multiple Sclerosis

Laquinimod sodium has been extensively studied for its effects in multiple sclerosis (MS). It demonstrates neuroprotective properties, particularly by reducing neuroaxonal injury through inhibiting microglial activation (Mishra et al., 2014). This drug is known for its ability to modulate the immune system, as evidenced by its action in reducing central nervous system (CNS) inflammation and altering the function of myeloid antigen-presenting cells, which in turn downregulates proinflammatory T cell responses (Schulze-Topphoff et al., 2012).

Modulation of Dendritic Cell Properties

Laquinimod also affects dendritic cells, an important component in the immune response. It alters dendritic cell properties, reducing their capacity to induce CD4+ T cell proliferation and pro-inflammatory cytokines, which suggests a mechanism for its effectiveness in treating multiple sclerosis (Jolivel et al., 2013).

Impact on CNS and Brain Tissue Damage

The drug has shown efficacy in reducing brain atrophy and limiting demyelination and axonal injury, suggesting a direct action within the CNS (Giacomini & Bar-Or, 2012). This is further supported by its ability to reduce the development of active MRI lesions in relapsing MS, indicating its potential in suppressing disease progression (Polman et al., 2005).

Regulation of Glutamate Re-Uptake and Excitotoxicity

Laquinimod has been found to regulate glutamate re-uptake, thus protecting against glutamate excitotoxicity. This is particularly relevant in the context of multiple sclerosis, where excitotoxicity is a key pathophysiological feature (Gentile et al., 2018).

Potential Application in Crohn's Disease

Beyond multiple sclerosis, laquinimod has been evaluated as a treatment for Crohn's disease. It showed a safety and tolerability profile, with some indications of treatment benefits at certain dosages (D'Haens et al., 2014).

Enhancing CNS Barrier Functions

An important aspect of laquinimod's action is its ability to enhance CNS barrier functions, crucial in reducing the invasion of pathogenic effector T cells into the CNS, thereby mitigating CNS damage (Lühder et al., 2017).

Modulation of B Cells and Regulatory Effects on T Cells

Laquinimod has shown effects on B cells and their regulatory impact on T cells. It modulates B cell markers, primarily increasing regulatory ones, which suggests its potential in the treatment of MS and other immune-mediated diseases (Toubi et al., 2012).

Future Directions

Laquinimod is a promising emerging treatment for relapsing–remitting MS that may provide a new therapeutic option in the near future . It is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy . Results from these trials will further inform about the clinical benefit of laquinimod in patient cohorts with a persisting, but still insufficiently met need for safe and at the same time effective oral compounds with neuroprotective effects .

properties

IUPAC Name

sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPPWBIIQMBQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179538
Record name Laquinimod sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laquinimod sodium

CAS RN

248282-07-7
Record name Laquinimod sodium [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laquinimod sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, sodium salt
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Record name LAQUINIMOD SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H914M0CSP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl 2-chloro-6-[[3-(ethyl(phenyl)amino)-3-oxo-propanoyl]-methyl-amino]benzoate (Inter-V) (1.5 g, 3.858 mmol) and anhydrous ethanol (40 ml) were added to a round bottom flask at 20-25° C. under nitrogen atmosphere, and the mixture was stirred under nitrogen till a clear solution was obtained. The solution was cooled to 0-5° C., and a 21 wt % solution of sodium ethoxide was added (1.51 ml, 4.051 mmol) keeping the temperature at 0-5° C. while stirring. The mixture was stirred for an additional 1 h at 0-5° C., and the flask was placed in the refrigerator for 12 hours. The precipitate was filtered to obtain a white powder which was dried at 25° C. under vacuum. Yield: 90%. The purity of the isolated product was 100% (HPLC, area %).
Name
Methyl 2-chloro-6-[[3-(ethyl(phenyl)amino)-3-oxo-propanoyl]-methyl-amino]benzoate
Quantity
1.5 g
Type
reactant
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40 mL
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0 (± 1) mol
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Yield
90%

Synthesis routes and methods II

Procedure details

Deuterated laquinimod prepared in Step 2 was suspended in ethanol and treated with 20% aqueous NaOH solution. The precipitated sodium salt was stirred for 3 hours, filtered and washed with ethanol. Drying in vacuum provided deuterated laquinimod sodium salt (92-94% yield). Identity and purity were proven by NMR, MS and HPLC.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The pH value of a solution of 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide (170 mg, 0.48 mmol, 1.00 equiv) in ethanol (5 ml) was adjusted to 9-10 with a solution of 5M sodium hydroxide. The mixture then was stirred for about 30 min at ambient temperature. The resulting solids were collected by filtration and washed with ethanol to give the title compound as a white solid (70 mg, yield: 39%). 1H NMR (300 MHz, DMSO) δ: 6.84˜7.31 (m, 8H), 3.68 (q, 2H), 3.34 (s, 3H), 1.02 (t, 3H). LC-MS: m/z=357 (M-Na+2H)+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
39%

Synthesis routes and methods IV

Procedure details

Laquinimod (2.7 gm) was taken in ethanol (13 ml) and stirred at 25-30° C. followed by the addition of sodium hydroxide solution (0.33 gm of NaOH in 0.4 ml of water). The resulting solution was stirred for 15 minutes followed by filtration through hyflow bed and washing of the bed with ethanol (7 ml). The resulting clear solution was then stirred for 16 hours at 25-30° C. The separated solid was filtered, washed with chilled ethanol (2 ml) and then dried at 60-65° C. to yield 2.33 gin of laquinimod sodium as a white solid (HPLC Purity: 99.92%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
W Brück, C Wegner - Journal of the neurological sciences, 2011 - Elsevier
Laquinimod is a small, novel, orally active, well-tolerated molecule that significantly reduced gadolinium-enhancing lesions in patients with multiple sclerosis (MS). Orally administered …
Number of citations: 159 www.sciencedirect.com
W Brück, SS Zamvil - Expert review of clinical pharmacology, 2012 - Taylor & Francis
… : the identity of the drug substance is confirmed by infrared and UV spectroscopy and by high-performance liquid chromatography retention time compared with laquinimod sodium …
Number of citations: 37 www.tandfonline.com
TP IL - sumobrain.org
… Thus, when in the form of a salt, eg a laquinimod sodium salt, the weight of the salt form necessary to provide a dose of 0.6 mg laquinimod would be greater than 0.6 mg (eg, 0.64 mg) …
Number of citations: 0 www.sumobrain.org
T Koutsokeras, T Healy - Nature reviews. Drug discovery, 2014 - nature.com
… factor-like weak inducer of apoptosis (TWEAK)-specific mAb; sirukumab (Johnson & Johnson/GlaxoSmithKline), an IL-6-specific mAb; and the immunomodulator laquinimod sodium (…
Number of citations: 85 www.nature.com
Q Pan, Y Chen, S Wang, YZ Xu… - Current Medicinal …, 2021 - researchgate.net
… /CD86 therapy; BIIB-023, a tumor necrosis factor-like weak inducer of apoptosis (TWEAK)-specific mAb; sirukumab, an IL-6-specific mAb; and the immunomodulator laquinimod sodium […
Number of citations: 1 www.researchgate.net
S Vasiliou - Drugs of the Future, 2012 - access.portico.org
… At months 12 and 24 of the trial, laquinimod sodium reduced the mean cumulative number … , in which participants were randomized to receive laquinimod sodium (0.6 mg po once daily; …
Number of citations: 2 access.portico.org
K Proisl, S Kafka, J Kosmrlj - Current Organic Chemistry, 2017 - ingentaconnect.com
Background: 4-Hydroxyquinolin-2-ones and quinoline-2,4-diones, a subset of the quinolone scaffold, have attracted attention due to their biological properties. These structures are …
Number of citations: 20 www.ingentaconnect.com
P Baldrick - Regulatory Toxicology and Pharmacology, 2013 - Elsevier
Recent formalised regulatory requirements for ensuring safe use of new drugs in children has increased the requirement, when considered relevant, to perform juvenile animal testing …
Number of citations: 18 www.sciencedirect.com
A Endostatin - Apoptosis - access.portico.org
… Labradimil, 53 Lacosamide, 359 Lamifiban, 53 Lapaquistat, 153 Lapatinib, 53, 231 Lapatinib ditosylate, 697 Laquinimod sodium, 625 Laropiprant, 427, 547, 697 Latanoprost/timolol …
Number of citations: 2 access.portico.org
E Torramade, MMG Brao, M Mila - Drugs of the Future, 2017 - access.portico.org
Tepadina Amneal Pharmaceuticals Hematologic diseases US Treatment to reduce the risk of graft rejection when used in conjunction with high-dose busulfan and cyclophosphamide …
Number of citations: 2 access.portico.org

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